molecular formula C22H19N3O3S2 B2730538 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-24-6

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2730538
CAS No.: 391867-24-6
M. Wt: 437.53
InChI Key: CUWSBDJHMRDQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide represents a key member of the N-(thiazol-2-yl)-benzamide class of compounds, which function as the first identified class of potent and selective antagonists for the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels . This compound acts as a negative allosteric modulator (NAM) of ZAC, exhibiting state-dependent channel block that noncompetitively inhibits Zn2+-evoked ZAC signaling with IC50 values in the low micromolar range (1-3 μM) . Its mechanism involves targeting the transmembrane and/or intracellular domains of the receptor, leading to effective suppression of not only Zn2+-induced currents but also H+-evoked signaling and spontaneous receptor activity . This ZAC antagonist demonstrates exceptional selectivity, showing no significant agonist, antagonist, or modulatory activity at other classical Cys-loop receptors including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors at concentrations up to 30 μM, making it a valuable pharmacological tool for exploring ZAC function without confounding off-target effects . ZAC is activated by physiological agonists including zinc, copper, and protons, and is proposed to function as a sensor for endogenous fluctuations in these substances, with potential expression in brain, pancreas, placenta, prostate, thyroid, trachea, and stomach tissues . As a selective ZAC antagonist, this compound enables researchers to investigate the receptor's physiological roles in neurotransmission and cellular signaling, probe the structural basis of allosteric modulation within Cys-loop receptors, and explore potential therapeutic applications targeting this understudied ion channel . The compound is provided as a solid with characterization data available, including structural confirmation by spectral analysis (FT-IR, 1H NMR, 13C NMR, MS) and purity assessment by chromatographic techniques . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in laboratory settings.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-22(2,3)15-6-4-13(5-7-15)17-12-29-21(23-17)24-20(26)19-11-14-10-16(25(27)28)8-9-18(14)30-19/h4-12H,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWSBDJHMRDQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiazole Ring : A five-membered heterocyclic ring that enhances biological activity.
  • Nitro Group : Contributes to the compound's reactivity and potential cytotoxic effects.
  • Benzothiophene Moiety : Provides additional stability and interaction capabilities with biological targets.
  • tert-Butylphenyl Group : Increases lipophilicity, potentially improving bioavailability in biological systems.

The molecular formula is C17H16N2O3SC_{17}H_{16}N_2O_3S with a molecular weight of approximately 344.38 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce cytotoxic effects in cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It has been shown to reduce the growth rate of various cancer cell lines, including breast and lung cancer models.

A notable study reported an IC50 value of 15μM15\,\mu M against MDA-MB-231 (breast cancer) cells, indicating potent activity compared to standard chemotherapeutic agents.

The proposed mechanism of action for this compound involves:

  • Formation of Reactive Intermediates : The nitro group may undergo reduction to generate reactive species that can interact with cellular macromolecules.
  • Targeting Specific Enzymes : The thiazole and benzothiophene components may bind to specific enzymes or receptors, modulating their activity and leading to cellular effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study assessed its antibacterial effects using a serial dilution method against common pathogens. Results demonstrated comparable efficacy to established antibiotics .
  • Cytotoxicity Assays :
    • In vitro assays on various cancer cell lines showed significant cytotoxicity, with detailed analysis revealing apoptosis induction pathways .
  • Structure-Activity Relationship (SAR) :
    • Research focused on modifying the chemical structure to enhance potency and selectivity. Variants with different substituents were synthesized and tested for improved biological activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C22H19N3O3S2
  • Molecular Weight : 423.53 g/mol
  • CAS Number : 391867-24-6

Its unique structure, featuring a thiazole ring and a benzothiophene moiety, contributes to its biological activity and potential applications in drug development.

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase enzymes (COX). In vitro studies suggest that it may exhibit comparable efficacy to established COX inhibitors like Celecoxib, making it a candidate for further development in treating inflammatory diseases .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of thiazole derivatives have shown promising results against various pathogens. The presence of the thiazole ring enhances the compound's ability to interact with biological membranes, potentially leading to effective antimicrobial agents .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable films and its charge transport properties are of particular interest for enhancing device performance .

Sensors

Due to its electronic characteristics, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide can be utilized in sensor technology. Its sensitivity to environmental changes can be harnessed for developing sensors capable of detecting specific chemicals or biological markers .

Case Studies

Study FocusFindingsReference
Anticancer ActivityCompound showed significant inhibition of cancer cell lines compared to controls
Anti-inflammatory EffectsExhibited selective COX inhibition with IC50 values comparable to Celecoxib
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria
Organic ElectronicsImproved charge mobility in OLED applications
Sensor DevelopmentHigh sensitivity for detecting environmental pollutants

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Compounds sharing the N-(thiazol-2-yl)carboxamide scaffold exhibit distinct bioactivities depending on substituent modifications:

  • 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : This analogue replaces the benzothiophene with a sulfamoylbenzamide group and features a 4-nitrophenyl substituent on the thiazole. It demonstrated a moderate bioactivity increase (119.09% efficacy, p < 0.05) in plant growth modulation assays, suggesting that sulfonamide groups may enhance agrochemical activity .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: With a methylphenyl substituent and phenoxybenzamide linkage, this compound showed higher efficacy (129.23%, p < 0.05), indicating that alkylation at the para position of the phenyl group improves activity compared to nitro or sulfonamide groups .

Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₂H₂₀N₄O₃S₂ 452.55 4-tert-butylphenyl, 5-nitrobenzothiophene
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide C₁₃H₈N₄O₄S 316.29 Pyridinyl, nitro-furan
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide C₁₈H₁₃N₃O₄S₂ 407.44 5-methylfuran, nitrobenzothiophene

The target compound’s higher molecular weight (452.55 vs. 316.29–407.44) reflects its bulkier tert-butylphenyl group, which may reduce solubility but improve lipid bilayer penetration .

Functional Group Comparisons

Benzothiophene vs. Benzamide/Furan Moieties

  • Benzothiophene Carboxamide : Present in the target compound and its 5-methylfuran analogue , this group is associated with π-π stacking interactions in protein binding. The nitro group at position 5 may act as a hydrogen-bond acceptor or participate in redox reactions.
  • Furan/Phenoxybenzamide: Compounds with furan or phenoxybenzamide groups (e.g., and ) showed variable bioactivity, suggesting that electron-deficient aromatic systems (e.g., nitro-furan) may enhance reactivity but reduce metabolic stability compared to benzothiophene .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.